4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid
CAS No.: 78033-69-9
Cat. No.: VC20746958
Molecular Formula: C9H13BrNO3-
Molecular Weight: 263.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78033-69-9 |
---|---|
Molecular Formula | C9H13BrNO3- |
Molecular Weight | 263.11 g/mol |
IUPAC Name | 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1 |
Standard InChI Key | WTNRXGOATCFQQO-UHFFFAOYSA-N |
SMILES | CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |
Canonical SMILES | CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C |
Fundamental Properties and Structural Characteristics
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid belongs to the family of nitroxide spin labels, featuring a pyrroline ring structure with specific functional groups that contribute to its chemical behavior and applications. The compound's IUPAC name is 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid, reflecting its core structural elements. This compound contains a pyrroline ring with four methyl groups at positions 2 and 5, a bromine atom at position 4, a carboxylic acid group at position 3, and a nitroxide radical at position 1.
The molecular formula of this compound is C9H13BrNO3, with a corresponding molecular weight of 263.11 g/mol. The presence of the nitroxide radical (>N-O- ) gives the compound its paramagnetic properties, which are essential for its applications in spectroscopy and spin labeling techniques. The stable radical nature of this compound stems from the steric protection provided by the four methyl groups that prevent dimerization and other reactions that would quench the radical.
Physical Properties Table
Property | Value | Notes |
---|---|---|
Molecular Formula | C9H13BrNO3 | Contains carbon, hydrogen, bromine, nitrogen, and oxygen |
Molecular Weight | 263.11 g/mol | Calculated based on atomic weights |
Physical State | Solid | At standard temperature and pressure |
Color | Yellow to orange | Characteristic of nitroxide compounds |
Solubility | Moderately soluble in organic solvents | Including chloroform, methanol, and DMSO |
Stability | Stable under normal conditions | Protected by steric hindrance |
Radical Character | Stable nitroxide radical | Key feature for spin labeling applications |
The compound's structure allows it to participate in various chemical reactions, particularly through the bromine atom at position 4 and the carboxylic acid group at position 3, while maintaining the stability of the nitroxide radical. This combination of structural features makes it valuable for both chemical synthesis and spectroscopic applications.
Synthesis and Preparation Methods
The synthesis of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid typically involves a series of carefully controlled reactions starting from more readily available precursors. The preparation generally begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, which undergoes selective bromination at the 4-position.
The bromination step requires careful control of reaction conditions to ensure selectivity for the desired position. This reaction typically uses bromine in the presence of a suitable solvent, with potential catalysts to direct the bromination to the 4-position of the pyrroline ring. Following bromination, the compound undergoes oxidation to form the nitroxide radical. This oxidation step is crucial for establishing the paramagnetic properties of the final compound.
Purification of the resulting compound typically involves chromatographic techniques, including column chromatography and potentially recrystallization, to achieve the desired purity level (typically >95% as determined by HPLC analysis). The synthesis must be conducted under controlled conditions, often with protection from air and moisture, to prevent unwanted side reactions and degradation of the radical species.
Synthetic Optimization Considerations
For researchers seeking to optimize the synthesis of this compound, several factors warrant careful consideration:
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The choice of solvent system significantly impacts reaction efficiency and selectivity in the bromination step.
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Temperature control is critical, as both bromination and oxidation steps are temperature-sensitive.
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The use of computational methods to predict reaction pathways can help identify optimal conditions and reduce trial-and-error approaches.
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Implementation of Design of Experiments (DoE) methodology can systematically explore variable parameters to maximize yield and purity.
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Careful monitoring via analytical techniques like TLC, HPLC, and EPR can provide real-time feedback on reaction progress and success.
Chemical Reactivity Profile
The reactive behavior of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid is dictated by its functional groups and the presence of the stable nitroxide radical. The compound can participate in various reaction types, which makes it versatile for different chemical applications.
Oxidation-Reduction Reactions
The nitroxide radical can undergo redox reactions, transitioning between the nitroxide radical, hydroxylamine, and oxoammonium forms depending on the redox environment. These transformations are reversible under appropriate conditions, allowing the compound to serve as a redox-sensitive probe in various applications. The redox potential of the nitroxide/oxoammonium couple is influenced by the surrounding chemical environment, making it useful for sensing applications.
Substitution Reactions
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Reduction of Nitroxide | Na₂S₂O₄, Ascorbic acid | Aqueous/organic solvent, room temperature | Hydroxylamine derivative |
Oxidation of Hydroxylamine | m-CPBA, H₂O₂ | Organic solvent, 0-25°C | Nitroxide radical |
Nucleophilic Substitution | Amines, thiols, alkoxides | DMSO or DMF, 50-80°C | 4-substituted derivatives |
Esterification | Alcohols, H₂SO₄ or EDC/DMAP | Reflux or room temperature | Ester derivatives |
Amide Formation | Amines, EDC/HOBt | DMF, room temperature | Amide derivatives |
The versatility of these reactions allows for the tailoring of the compound's properties for specific applications, particularly in the development of specialized spin labels for different experimental conditions or target systems.
Applications in Scientific Research
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid and its derivatives have found numerous applications across various scientific disciplines, with their paramagnetic properties being particularly valuable in structural and dynamic studies.
Electron Paramagnetic Resonance (EPR) Spectroscopy
The compound serves as an important spin label in EPR spectroscopy, which is a powerful technique for studying systems containing unpaired electrons. The stable nitroxide radical provides a consistent EPR signal that is sensitive to its molecular environment, making it an excellent probe for investigating molecular structure, dynamics, and interactions.
In protein studies, the compound can be attached to specific sites through linkage to cysteine residues, allowing for site-directed spin labeling (SDSL). This technique provides valuable information about protein structure, conformational changes, and dynamics that might be difficult to obtain through other methods such as X-ray crystallography or NMR spectroscopy.
Distance Measurements in Macromolecules
When used in pairs, nitroxide spin labels enable distance measurements through techniques such as Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR). These measurements can range from approximately 1.5 to 8.0 nm, providing valuable structural information about macromolecules and their complexes.
Membrane Studies
The compound has been employed in studies of membrane structure and dynamics. By incorporating spin-labeled lipids or membrane proteins into bilayers, researchers can investigate local viscosity, polarity, and oxygen accessibility within the membrane environment. These studies contribute to our understanding of membrane organization and function.
Applications in Materials Science
In materials science, the compound serves as a spin probe for studying polymer dynamics and interactions within complex materials. This application helps researchers understand the molecular mobility and microenvironment within polymeric materials, providing insights into their properties and potential applications.
Application Area | Specific Use | Information Obtained |
---|---|---|
Protein Structure | Site-directed spin labeling | Secondary structure elements, tertiary contacts |
Protein Dynamics | Time-resolved EPR | Conformational changes, folding/unfolding kinetics |
Membrane Biology | Spin-labeled lipids or proteins | Membrane fluidity, domain organization |
Nucleic Acids | Site-specific labeling | DNA/RNA structure and dynamics |
Polymer Science | Spin probing | Chain mobility, cross-linking density |
Redox Biology | Spin trapping | Free radical formation and reactions |
Mechanism of Action in Biological Systems
The mechanism of action of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid in biological systems primarily relates to its stable free radical nature. The nitroxide group can interact with various biological molecules, influencing their electronic properties and potentially their functions.
In biological studies, the compound is often used to label specific sites on biomolecules. When attached to proteins, for example, the spin label reports on the local environment through changes in its EPR spectrum. These changes can reflect alterations in mobility, accessibility to solvent, or proximity to other paramagnetic centers.
The compound can also participate in redox reactions within biological systems. The nitroxide radical can be reduced to a hydroxylamine or oxidized to an oxoammonium cation, with these transformations potentially affecting cellular redox status. Some nitroxide compounds have been investigated for their antioxidant properties, as they can scavenge reactive oxygen species (ROS) and potentially mitigate oxidative stress.
Additionally, the carboxylic acid group allows for conjugation to various biomolecules through amide bond formation, enabling targeted delivery of the spin label to specific sites or structures. This feature is particularly valuable for site-directed spin labeling studies of proteins and nucleic acids.
Comparative Analysis with Similar Compounds
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid belongs to a family of nitroxide spin labels with varying structures and properties. A comparative analysis with similar compounds helps illustrate its unique features and applications.
One closely related compound is 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate, which contains a methanethiosulfonate group instead of a carboxylic acid. This compound has a molecular formula of C10H17BrNO3S2 and a molecular weight of 343.28 g/mol. It functions as a thiol-specific spin label, reacting selectively with cysteine residues in proteins to form disulfide bonds.
Comparative Properties Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Application |
---|---|---|---|---|
4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid | C9H13BrNO3 | 263.11 | Carboxylic acid | General spin labeling, can be derivatized |
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate | C10H17BrNO3S2 | 343.28 | Methanethiosulfonate | Thiol-specific spin labeling |
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid | C9H15NO2 | 169.22 | Carboxylic acid | Precursor for spin labels |
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | C9H18NO | 156.25 | Piperidine ring | General-purpose spin probe |
The uniqueness of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid lies in its combination of a reactive bromine atom at position 4 and a carboxylic acid group at position 3, which allow for versatile chemical modifications while maintaining the stable nitroxide radical. The pyrroline ring structure provides a rigid framework that contributes to the stability and predictable orientation of the nitroxide group when attached to macromolecules.
Spectroscopic Characterization Methods
The characterization of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid involves various spectroscopic techniques that provide information about its structure, purity, and paramagnetic properties. These techniques are essential for confirming the identity and quality of the compound before its use in research applications.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the primary technique for characterizing the nitroxide radical in the compound. The EPR spectrum typically shows a characteristic three-line pattern due to the interaction of the unpaired electron with the nitrogen nucleus (I = 1). The spacing between these lines (hyperfine coupling constant) and their shape provide information about the electronic environment around the nitroxide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the presence of the paramagnetic nitroxide radical can complicate NMR analysis, the compound can be temporarily reduced to its hydroxylamine form for NMR characterization. This approach allows for the determination of the compound's structure through standard ¹H and ¹³C NMR techniques. After NMR analysis, the hydroxylamine can be re-oxidized to the nitroxide form if needed.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for analyzing nitroxide compounds. The isotope pattern in the mass spectrum will show characteristic peaks due to the presence of bromine, which has two natural isotopes (⁷⁹Br and ⁸¹Br) with similar abundances.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups in the compound, particularly the carboxylic acid group, which shows characteristic absorption bands for C=O stretching (~1700 cm⁻¹) and O-H stretching (~3000-3500 cm⁻¹). The nitroxide group also contributes to the IR spectrum with an N-O stretching band, typically around 1350-1400 cm⁻¹.
Spectroscopic Data Table
Technique | Key Features | Information Obtained |
---|---|---|
EPR | Three-line pattern, g ≈ 2.0 | Nitroxide radical characteristics, environment |
NMR (reduced form) | Chemical shifts, coupling patterns | Structural confirmation, purity |
Mass Spectrometry | Molecular ion peak, isotope pattern | Molecular weight, bromine presence |
IR | Characteristic absorption bands | Functional group identification |
UV-Vis | Absorption maxima | Electronic transitions, concentration |
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